Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate
Overview
Description
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is a heterocyclic compound that contains a pyridine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Ethyl 4-chloro-3-carboxy-5,6-dihydro-2H-pyridine-1-carboxylate.
Reduction: Ethyl 4-chloro-3-hydroxymethyl-5,6-dihydro-2H-pyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-3-formyl-2H-pyridine-1-carboxylate
- Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxamide
Uniqueness
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and a candidate for drug development.
Biological Activity
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂ClNO₃ |
Molecular Weight | 217.649 g/mol |
Stereochemistry | Achiral |
Optical Activity | None |
The compound features a pyridine ring substituted with a formyl group and an ethyl carboxylate, which contributes to its reactivity and biological properties .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0195 |
Escherichia coli | 0.0048 |
Bacillus mycoides | 0.0048 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against several strains:
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.039 |
Fusarium oxysporum | 0.05674 |
The antifungal properties further enhance its potential as a therapeutic agent in treating infections caused by resistant fungal strains .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the presence of the chloro substituent and the carbonyl group may play critical roles in disrupting bacterial cell wall synthesis or fungal cell membrane integrity .
Case Studies and Research Findings
A notable study investigated the compound's efficacy in a rat model for bacterial infection. The results indicated that treatment with this compound significantly reduced bacterial load compared to control groups. This study highlights its potential as an effective treatment option for bacterial infections.
In another research effort focusing on synthetic pathways, this compound was synthesized through a multi-step reaction involving pyridine derivatives and chloroacetaldehyde. This method not only confirmed the compound's structural integrity but also paved the way for further modifications aimed at enhancing its biological activity .
Properties
IUPAC Name |
ethyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-2-14-9(13)11-4-3-8(10)7(5-11)6-12/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCDCSKVFZPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C(C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242284 | |
Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96507-72-1 | |
Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96507-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGL944DWM8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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